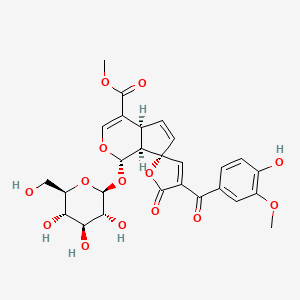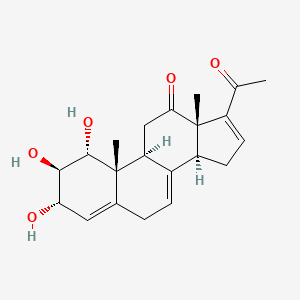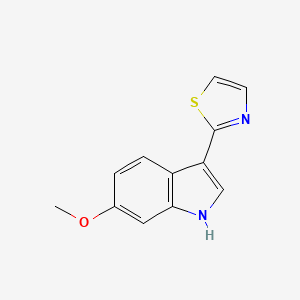
6-甲氧基-3-(1,3-噻唑-2-基)-1H-吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-3-(2-thiazolyl)-1H-indole, also known as 6-methoxycamalexin, belongs to the class of organic compounds known as indoles. Indoles are compounds containing an indole moiety, which consists of pyrrole ring fused to benzene to form 2, 3-benzopyrrole. 6-Methoxy-3-(2-thiazolyl)-1H-indole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 6-methoxy-3-(2-thiazolyl)-1H-indole is primarily located in the membrane (predicted from logP). 6-Methoxy-3-(2-thiazolyl)-1H-indole can be biosynthesized from camalexin. Outside of the human body, 6-methoxy-3-(2-thiazolyl)-1H-indole can be found in fats and oils. This makes 6-methoxy-3-(2-thiazolyl)-1H-indole a potential biomarker for the consumption of this food product.
6-methoxycamalexin is an indole phytoalexin that is camalexin in which the hydrogen at position 6 on the indole fragment has been replaced by a methoxy group. It has a role as an Arabidopsis thaliana metabolite. It is an aromatic ether, a member of 1,3-thiazoles and an indole phytoalexin. It derives from a camalexin.
科学研究应用
大麻素受体活性
- 一项研究确定了具有潜在大麻素受体活性的3-([1,3]-噻唑-2-基)吲哚化合物。这些化合物,包括6-甲氧基-3-(1,3-噻唑-2-基)-1H-吲哚的变体,已经进行了结构和性质的分析(Westphal et al., 2015)。
抗炎性质
- 与6-甲氧基-3-(1,3-噻唑-2-基)-1H-吲哚密切相关的甲氧基烷基噻唑已被确定为选择性5-脂氧合酶抑制剂,具有抗炎性质。该研究突出了它们在治疗应用中的潜力(Bird et al., 1991)。
抗菌和抗氧化活性
- 对带有1,3,4-噁二唑噻唑啉酮和氮杂环丙酮基团的席夫碱吲哚衍生物的研究显示出显著的抗菌和抗氧化活性。这些化合物在结构上与6-甲氧基-3-(1,3-噻唑-2-基)-1H-吲哚相关(Verma et al., 2019)。
抗癌性质
- 吲哚衍生物,包括6-甲氧基-3-(1,3-噻唑-2-基)-1H-吲哚,已被合成并评估其抗癌活性。研究重点放在它们在抑制肿瘤细胞生长方面的潜力上(Kamath等人,2016)。
微管聚合抑制
- 对6-甲氧基-3-(3',4',5'-三甲氧基苯甲酰)-1H-吲哚及其衍生物的研究探讨了它们作为微管聚合抑制剂的作用,展示了潜在的抗血管生成和抗癌活性(Ty et al., 2008)。
合成和药物开发评估
- 已对吲哚衍生物进行了合成和评估研究,包括6-甲氧基-3-(1,3-噻唑-2-基)-1H-吲哚,用于各种药物开发应用。这包括对它们的合成方法和潜在生物活性的探索(Pagano et al., 2012)。
属性
CAS 编号 |
135531-87-2 |
|---|---|
产品名称 |
6-methoxy-3-(1,3-thiazol-2-yl)-1H-indole |
分子式 |
C12H10N2OS |
分子量 |
230.29 g/mol |
IUPAC 名称 |
2-(6-methoxy-1H-indol-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C12H10N2OS/c1-15-8-2-3-9-10(7-14-11(9)6-8)12-13-4-5-16-12/h2-7,14H,1H3 |
InChI 键 |
FGXYYCWDPYDAOS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=CN2)C3=NC=CS3 |
规范 SMILES |
COC1=CC2=C(C=C1)C(=CN2)C3=NC=CS3 |
熔点 |
157-159°C |
其他 CAS 编号 |
135531-87-2 |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




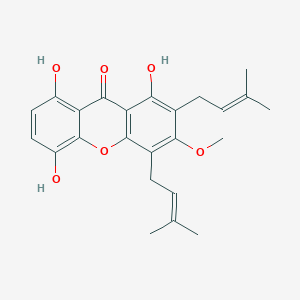
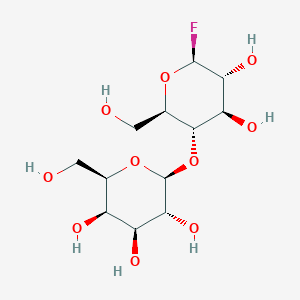
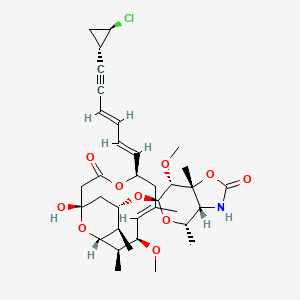
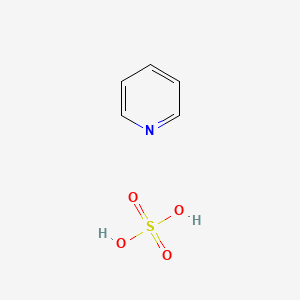


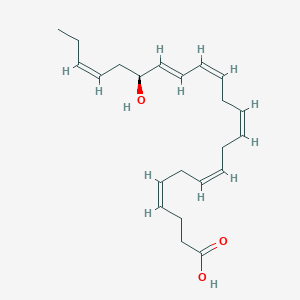
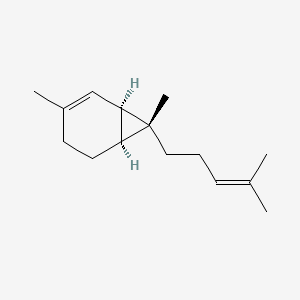
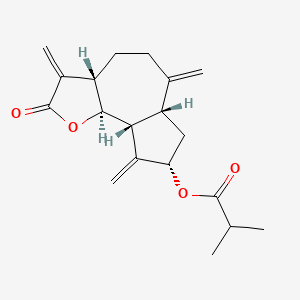
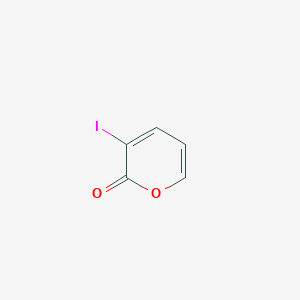
![ethyl (3S)-3-[[(3R)-1-[(E)-3-piperidin-4-ylprop-2-enoyl]piperidine-3-carbonyl]amino]pent-4-ynoate](/img/structure/B1247808.png)
